REACTION_CXSMILES
|
F[C:2]1[CH:9]=[CH:8][C:7]([O:10][CH3:11])=[CH:6][C:3]=1[CH:4]=[O:5].[Cl:12][C:13]1[CH:14]=[N:15][NH:16][CH:17]=1.C([O-])([O-])=O.[K+].[K+]>CS(C)=O.O>[Cl:12][C:13]1[CH:14]=[N:15][N:16]([C:2]2[CH:9]=[CH:8][C:7]([O:10][CH3:11])=[CH:6][C:3]=2[CH:4]=[O:5])[CH:17]=1 |f:2.3.4|
|
Name
|
|
Quantity
|
450 mg
|
Type
|
reactant
|
Smiles
|
FC1=C(C=O)C=C(C=C1)OC
|
Name
|
|
Quantity
|
450 mg
|
Type
|
reactant
|
Smiles
|
ClC=1C=NNC1
|
Name
|
|
Quantity
|
810 mg
|
Type
|
reactant
|
Smiles
|
C(=O)([O-])[O-].[K+].[K+]
|
Name
|
|
Quantity
|
13 mL
|
Type
|
solvent
|
Smiles
|
CS(=O)C
|
Name
|
|
Quantity
|
150 mL
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
100 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The solution is cooled down
|
Type
|
EXTRACTION
|
Details
|
extracted with EtOAc (3×)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The combined organic layers are dried with MgSO4
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
The filtrate is concentrated
|
Type
|
CUSTOM
|
Details
|
the residue is purified by silica gel flash column chromatography with 5-25% EtOAc in heptane as the eluent
|
Name
|
|
Type
|
product
|
Smiles
|
ClC=1C=NN(C1)C1=C(C=O)C=C(C=C1)OC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |